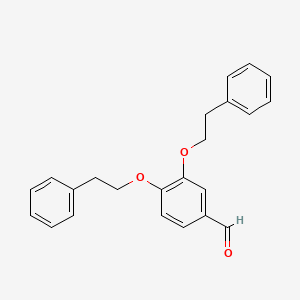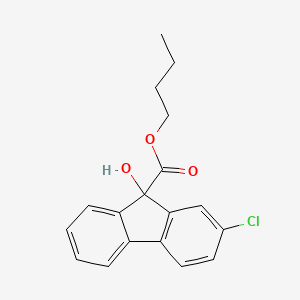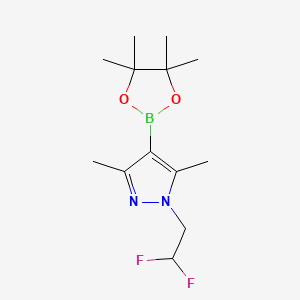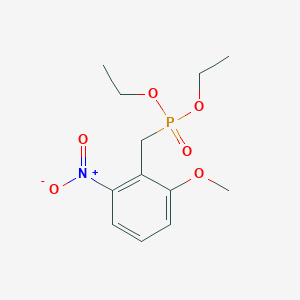
3,4-Diphenethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenethoxybenzaldehyde is an organic compound with the molecular formula C15H14O3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with phenethoxy groups at the 3 and 4 positions. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Diphenethoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3,4-Diphenethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The phenethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-Diphenethoxybenzoic acid.
Reduction: 3,4-Diphenethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Diphenethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3,4-diphenethoxybenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of phenethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group and a methoxy group.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of phenethoxy groups.
Uniqueness
3,4-Diphenethoxybenzaldehyde is unique due to the presence of phenethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
属性
分子式 |
C23H22O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
3,4-bis(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O3/c24-18-21-11-12-22(25-15-13-19-7-3-1-4-8-19)23(17-21)26-16-14-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2 |
InChI 键 |
YCIBMPLMAHWJSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)




![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)

